5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE
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Overview
Description
5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of diphenylamine with tosylmethyl isocyanide (TosMIC) under specific conditions to form the desired thiadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiadiazoles.
Scientific Research Applications
5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino and tosylmethyl groups can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: A simpler compound with similar diphenylamino functionality.
Benzothiadiazole: A related heterocycle with similar sulfur and nitrogen atoms in the ring.
Tosylmethyl isocyanide (TosMIC): A precursor used in the synthesis of various thiadiazoles
Uniqueness
5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N3O2S2.BrH/c1-22-17-19-26(20-18-22)35(32,33)21-30-27(23-11-5-2-6-12-23)29-28(34-30)31(24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBVQMZKPPZHO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]2=C(N=C(S2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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